4-Iodophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129262. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

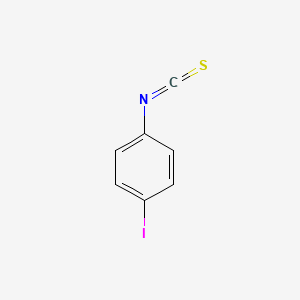

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLGBRZZFRSXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174601 | |

| Record name | 4-Iodophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059-76-9 | |

| Record name | 4-Iodophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002059769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2059-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOPHENYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOPHENYLISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDF6UL9NHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Iodophenyl isothiocyanate chemical properties

An In-depth Technical Guide to 4-Iodophenyl Isothiocyanate: Chemical Properties and Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This compound (4-IPITC) is a versatile building block with significant potential in pharmaceutical synthesis and has demonstrated noteworthy biological activities. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and safety protocols, supported by experimental methodologies and visual diagrams to facilitate understanding.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound containing both an iodine atom and an isothiocyanate functional group. These features contribute to its unique reactivity and utility in organic synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄INS | [1][2][3] |

| Molecular Weight | 261.08 g/mol | [1][4][5] |

| IUPAC Name | 1-iodo-4-isothiocyanatobenzene | [1][2][5] |

| CAS Number | 2059-76-9 | [1][2][3][4] |

| Appearance | White to cream to yellow to red to brown crystals, powder, or fused solid | [2] |

| Melting Point | 72.0 - 82.0 °C | [2] |

| Boiling Point (calc.) | 630.31 K | [4] |

| Water Solubility (calc.) | log₁₀WS = -3.54 | [4] |

| Octanol/Water Partition Coefficient (calc.) | logPₒ/w = 3.026 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Data Summary | Reference(s) |

| ¹³C NMR | Spectral data is available in public databases. | [1] |

| Mass Spectrometry (GC-MS) | NIST Number: 134944; Molecular Ion (M⁺): 261; Base Peak: 134 | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum is available. | [1][3][6] |

Reactivity, Stability, and Handling

The reactivity of 4-IPITC is primarily dictated by the isothiocyanate group, which is susceptible to nucleophilic attack.[7] The presence of an iodine atom on the phenyl ring provides a site for various cross-coupling reactions, further enhancing its synthetic utility.[7]

Stability and Storage: this compound is stable under standard ambient conditions. It should be stored in a tightly closed container in a well-ventilated area, protected from heat and moisture.[8]

Hazardous Decomposition: Upon combustion, it may produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen iodide.[8]

Safety Precautions: This compound is classified as hazardous. It can cause severe skin burns and eye damage, skin and eye irritation, and may cause respiratory irritation.[1][5] It is harmful if swallowed, in contact with skin, or if inhaled.[5]

Recommended Handling Procedures:

-

Always work in a well-ventilated area or under a fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.[8]

-

Ensure eyewash stations and safety showers are readily accessible.[8]

Synthesis of this compound

A common route for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent.

Caption: General synthesis workflow for this compound.

Applications in Drug Development and Neuroscience

Recent studies have highlighted the potential of 4-IPITC as a neuroprotective agent.[9]

Neuroprotective Effects:

-

In Vitro Studies: 4-IPITC has been shown to protect primary cortical neurons from various insults, including excessive glutamate exposure, oxygen-glucose deprivation, and oxidative stress.[9] It also demonstrated neurotrophic properties by promoting neurite outgrowth.[9]

-

In Vivo Models: In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, 4-IPITC delayed the onset of the disease and reduced its overall severity.[9] It also showed promise in a mouse model of Parkinson's disease by mitigating the toxic effects of MPTP.[9]

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocols

General Protocol for the Synthesis of a Thiourea Derivative from this compound:

This protocol describes a general method for the reaction of 4-IPITC with a primary amine to form the corresponding N,N'-disubstituted thiourea, a common reaction for isothiocyanates.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Apparatus for filtration (e.g., Büchner funnel)

Procedure:

-

Dissolve 1 equivalent of this compound in a suitable solvent in a round-bottom flask.

-

To this stirring solution, add 1 to 1.1 equivalents of the primary amine dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.

-

Upon completion, the thiourea product, which is often a solid, may precipitate from the solution.

-

If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

The purity and identity of the resulting thiourea can be confirmed by melting point determination, NMR, and IR spectroscopy.

Caption: Experimental workflow for thiourea synthesis from 4-IPITC.

References

- 1. 4-Iodophenylisothiocyanate | C7H4INS | CID 74938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 2059-76-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound: a neuroprotective compound - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Iodophenyl Isothiocyanate (CAS 2059-76-9)

Introduction

This compound (4-IPITC), identified by CAS number 2059-76-9, is a specialized chemical intermediate with significant applications in pharmaceutical synthesis, biochemistry, and molecular biology.[1] Its unique structure, featuring a reactive isothiocyanate group and an iodinated aromatic ring, makes it a versatile tool for researchers. The isothiocyanate moiety (-N=C=S) readily participates in nucleophilic addition reactions, while the iodine atom allows for various coupling reactions, providing a dual functionality essential for the construction of complex molecules. This guide provides a comprehensive overview of its properties, safety, applications, and relevant experimental methodologies.

Physicochemical Properties

This compound is an off-white solid at room temperature.[2] Its key chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 2059-76-9 | [1][2][3] |

| Molecular Formula | C₇H₄INS | [1][3][4] |

| Molecular Weight | 261.08 g/mol | [1][3][4] |

| Appearance | Off-white to light yellow powder or crystals | [2][5] |

| Melting Point | 76 - 78 °C / 168.8 - 172.4 °F | [2] |

| IUPAC Name | 1-iodo-4-isothiocyanatobenzene | [1][4] |

| Synonyms | 4-IPITC, p-iodophenyl-isothiocyanate, 1-isothiocyanato-4-iodobenzene | [1][5] |

| logPoct/wat | 3.026 | [3] |

| Water Solubility (log) | -3.54 (mol/L) | [3] |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should always be used.[2]

| Hazard Classification | GHS Statements | Precautionary Measures |

| Acute Toxicity | H301/H331: Toxic if swallowed or inhaled.[5] Harmful if swallowed, in contact with skin or if inhaled.[2] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[5] P261: Avoid breathing dust. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][6] H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P303+P361+P353: IF ON SKIN: Rinse skin with water.[5] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P285: In case of inadequate ventilation wear respiratory protection. |

| Target Organ Toxicity | H335: May cause respiratory irritation.[1][5] | P271: Use only outdoors or in a well-ventilated area.[5] P304+P340: IF INHALED: Remove person to fresh air. |

| Storage | Store in a dry, cool, and well-ventilated place under an inert atmosphere.[2] Keep container tightly closed. Protect from sunlight.[2] | - |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[2][5] | P501: Dispose of contents/ container to an approved waste disposal plant.[5] |

Reactivity and Mechanism of Action

The chemical utility of 4-IPITC stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by primary and secondary amines, thiols, and hydroxyl groups. The most common reaction involves amines, leading to the formation of stable thiourea derivatives.

References

- 1. 4-Iodophenylisothiocyanate | C7H4INS | CID 74938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound (CAS 2059-76-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-Iodo-4-isothiocyanatobenzene | 2059-76-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 4-Iodophenyl Isothiocyanate from 4-Iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodophenyl isothiocyanate from 4-iodoaniline, a key building block in the development of various pharmaceutical compounds. This document details established synthetic methodologies, providing in-depth experimental protocols and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable chemical intermediate characterized by the presence of a highly reactive isothiocyanate group and an iodine atom on the phenyl ring. This unique combination of functional groups makes it a versatile reagent for introducing the 4-iodophenyl moiety into more complex molecular architectures, particularly in the synthesis of bioactive molecules and imaging agents. Its applications span various therapeutic areas, leveraging the dual functionality for subsequent chemical modifications such as nucleophilic additions and cross-coupling reactions.

Synthetic Routes

The conversion of 4-iodoaniline to this compound is most commonly achieved through one of three primary synthetic pathways. These methods, while all effective, offer different advantages concerning reagent toxicity, reaction conditions, and scalability. The selection of a particular method will depend on the specific requirements of the laboratory and the desired scale of the synthesis.

The primary synthetic strategies include:

-

The Thiophosgene Method: A classic and often high-yielding approach.

-

The Carbon Disulfide Method: A two-step process involving the formation of a dithiocarbamate intermediate followed by desulfurization.

-

The Di-tert-butyl Dicarbonate (Boc₂O) Method: A milder alternative for the desulfurization of the dithiocarbamate intermediate.

This guide will provide a detailed examination of each of these synthetic routes.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₄INS | [1] |

| Molecular Weight | 261.08 g/mol | [1][2] |

| Melting Point | 72.0-82.0 °C | |

| Appearance | White to cream to yellow to red to brown crystals or powder | [3] |

| Purity (GC) | ≥96.0% | [3] |

Spectroscopic Data:

| Spectroscopy | Data | Reference |

| ¹³C NMR | Spectrum available | [1] |

| Mass Spec (GC-MS) | Spectrum available | [1][4] |

| Infrared (IR) | Spectrum available | [4][5] |

Reaction Mechanisms and Pathways

The synthesis of this compound from 4-iodoaniline, particularly via the carbon disulfide route, proceeds through a dithiocarbamate intermediate. The general mechanism is outlined below.

Caption: General reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the three primary synthetic methods.

Method 1: The Thiophosgene Method

This method is known for its efficiency but requires stringent safety precautions due to the high toxicity of thiophosgene.

Materials:

-

4-Iodoaniline

-

Thiophosgene (CSCl₂)

-

A suitable base (e.g., triethylamine or sodium carbonate)

-

An inert solvent (e.g., dichloromethane or chloroform)

-

Hydrochloric acid (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve 4-iodoaniline in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent to the cooled amine solution with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Method 2: The Carbon Disulfide Method with Tosyl Chloride

This is a safer alternative to the thiophosgene method and proceeds in two steps.[6][7][8]

Materials:

-

4-Iodoaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl chloride (TsCl)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 4-iodoaniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours to form the dithiocarbamate salt in situ.

-

Cool the reaction mixture again in an ice bath and add a solution of tosyl chloride in the anhydrous solvent dropwise.

-

Stir the reaction at room temperature for 30 minutes to several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Method 3: The Di-tert-butyl Dicarbonate (Boc₂O) Method

This method offers a mild and efficient route for the synthesis of isothiocyanates.

Materials:

-

4-Iodoaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A catalytic amount of 4-dimethylaminopyridine (DMAP) (optional)

-

Anhydrous solvent (e.g., ethanol, dichloromethane, or THF)

Procedure:

-

To a solution of 4-iodoaniline in the anhydrous solvent, add triethylamine.

-

Add carbon disulfide and stir the mixture at room temperature to form the dithiocarbamate salt.

-

Add di-tert-butyl dicarbonate (and DMAP if used) to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by the evolution of gas (CO₂ and COS) and by TLC.

-

Once the reaction is complete, the workup is often straightforward. The byproducts are volatile, so concentrating the reaction mixture under reduced pressure may be sufficient to yield the crude product.

-

Further purification, if necessary, can be achieved by column chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Thiophosgene is highly toxic, corrosive, and a lachrymator. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Carbon disulfide is highly flammable and toxic. It should be handled in a fume hood away from ignition sources.

-

Tosyl chloride is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Di-tert-butyl dicarbonate can decompose upon heating, releasing carbon dioxide. Reactions should be performed in a well-ventilated area.

-

Standard laboratory safety practices should be followed at all times, including the use of appropriate PPE.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific reaction optimizations.

References

- 1. 4-Iodophenylisothiocyanate | C7H4INS | CID 74938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 97% 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts. | Sigma-Aldrich [merckmillipore.com]

- 8. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

A Comprehensive Technical Guide to the Reactivity of 4-Iodophenyl Isothiocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of 4-iodophenyl isothiocyanate with primary amines. This reaction is fundamental in various scientific and pharmaceutical applications, including bioconjugation, drug design, and the synthesis of novel chemical entities. This document outlines the core reaction mechanism, influencing factors, experimental considerations, and key applications, presenting quantitative data and detailed protocols for practical use.

Core Reaction Mechanism and Principles

The fundamental reaction between this compound and a primary amine is a nucleophilic addition, resulting in the formation of a stable N,N'-disubstituted thiourea. The isothiocyanate group (-N=C=S) features an electrophilic central carbon atom, which is susceptible to attack by the nucleophilic primary amine.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate group.

-

Intermediate Formation: This attack forms a transient, zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the amine nitrogen to the sulfur atom, leading to the final thiourea product.

This reaction is highly efficient and typically proceeds with high yields under appropriate conditions.

Factors Influencing Reactivity

The rate and success of the reaction between this compound and primary amines are governed by several key factors. Understanding these factors is crucial for optimizing reaction conditions and achieving desired outcomes.

Table 1: Summary of Factors Affecting the Reactivity of this compound with Primary Amines

| Factor | Influence on Reactivity | Rationale |

| Nature of the Amine | Aliphatic amines are generally more reactive than aromatic amines.[1][2] | Aliphatic amines are more basic and their lone pair of electrons is more available for nucleophilic attack. Aromatic amines have their lone pair delocalized into the aromatic ring, reducing their nucleophilicity. |

| Steric Hindrance | Increased steric bulk on the amine or near the isothiocyanate group can decrease the reaction rate. | Steric hindrance can impede the approach of the nucleophilic amine to the electrophilic carbon of the isothiocyanate. |

| Electronic Effects | Electron-withdrawing groups on the primary amine decrease its reactivity, while electron-donating groups increase it. The iodine atom on the phenyl ring of this compound, being an electron-withdrawing group, slightly increases the electrophilicity of the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate.[3] | Electron-withdrawing groups reduce the electron density on the amine nitrogen, making it less nucleophilic. Conversely, electron-donating groups increase the nucleophilicity. For the isothiocyanate, electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack.[3] |

| pH of the Reaction Medium | The reaction is highly pH-dependent. A pH range of 9-11 is generally optimal for the reaction with primary amines.[4] | At lower pH, the primary amine is protonated, reducing its nucleophilicity. At very high pH, the isothiocyanate can be susceptible to hydrolysis. The optimal pH ensures a sufficient concentration of the deprotonated, nucleophilic amine while minimizing side reactions.[1][4] It's also important to avoid buffers containing free amines like Tris or glycine.[1] |

| Solvent | The choice of solvent can influence reaction rates. Polar aprotic solvents are often suitable. | Solvents that can solvate the reactants and stabilize the transition state can facilitate the reaction. |

| Temperature | Higher temperatures generally increase the reaction rate. | As with most chemical reactions, increased thermal energy provides the necessary activation energy for the reaction to proceed faster. However, excessive heat can lead to degradation of reactants or products. |

Experimental Protocols

General Protocol for the Synthesis of a Thiourea from this compound and a Primary Amine

This protocol provides a general method for the synthesis of a thiourea derivative. The specific conditions may need to be optimized for different primary amines.

Materials:

-

This compound

-

Primary amine of interest

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

-

Stirring apparatus

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of the primary amine in the chosen anhydrous solvent.

-

Addition of Isothiocyanate: While stirring the amine solution, add a solution of 1.0 equivalent of this compound in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired thiourea derivative.[5]

-

Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Protocol for Kinetic Analysis using Stopped-Flow Spectrophotometry

This method is suitable for measuring the rapid kinetics of the reaction between this compound and a primary amine.[3]

Principle: The formation of the thiourea product can be monitored by observing the change in absorbance of the reaction mixture over time at a specific wavelength. The stopped-flow technique allows for the rapid mixing of reactants and immediate measurement of absorbance changes.[3]

Equipment:

-

Stopped-flow spectrophotometer

-

Syringes for reactant delivery

-

Thermostatted cell holder

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound and the primary amine in a suitable buffer at the desired pH. The concentrations should be chosen so that the reaction goes to completion within the timeframe of the stopped-flow experiment.

-

Instrument Setup: Set the wavelength of the spectrophotometer to a value where the product has a significant absorbance, and the reactants have minimal absorbance. Equilibrate the instrument and the reactant solutions to the desired temperature.

-

Data Acquisition: Rapidly mix equal volumes of the this compound and primary amine solutions in the stopped-flow apparatus. Record the change in absorbance as a function of time.

-

Data Analysis: Analyze the resulting kinetic trace by fitting it to an appropriate rate equation (e.g., pseudo-first-order or second-order) to determine the observed rate constant (k_obs).

-

Determination of Second-Order Rate Constant: Repeat the experiment with varying concentrations of the amine (while keeping the isothiocyanate concentration constant and in excess) to determine the second-order rate constant (k) from the slope of a plot of k_obs versus the amine concentration.

Visualizations

Caption: General reaction mechanism of this compound with a primary amine.

Caption: A typical experimental workflow for thiourea synthesis.

Applications in Research and Drug Development

The reaction of this compound with primary amines is a cornerstone of various advanced applications:

-

Bioconjugation: Isothiocyanates are widely used as amine-reactive crosslinkers to label proteins, antibodies, and other biomolecules.[1] The resulting thiourea linkage is stable, making it suitable for creating fluorescently labeled probes, antibody-drug conjugates (ADCs), and other diagnostic and therapeutic agents. The presence of the iodine atom in this compound allows for the introduction of a radiolabel (e.g., ¹²⁵I or ¹³¹I) for applications in radioimmunoassays and targeted radiotherapy.[6][7]

-

Drug Discovery and Development: Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5] The synthesis of novel thioureas from this compound allows for the exploration of new chemical space in the search for potent and selective drug candidates. The iodo-substituent provides a handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

-

Chemical Biology: this compound can be used as a chemical probe to study biological systems. Its ability to react with primary amines on proteins can be exploited to identify and characterize protein-protein interactions or to map the active sites of enzymes. Furthermore, some isothiocyanates have been investigated for their neuroprotective properties.[8]

Conclusion

The reaction of this compound with primary amines is a robust and versatile chemical transformation with significant implications for researchers, scientists, and drug development professionals. A thorough understanding of the reaction mechanism and the factors that influence its kinetics is essential for the successful design and execution of experiments. The protocols and data presented in this guide provide a solid foundation for the application of this important reaction in the synthesis of novel compounds and the development of innovative solutions in medicine and biology.

References

- 1. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijacskros.com [ijacskros.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of 3-iodophenylisothiocyanate for radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a neuroprotective compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 4-Iodophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenyl isothiocyanate (4-IPITC) is a synthetic isothiocyanate that has emerged as a compound of interest for its neuroprotective properties. Isothiocyanates, a class of compounds found in cruciferous vegetables, are known for their chemopreventive and neuroprotective effects.[1] This technical guide provides an in-depth overview of the current research on the neuroprotective effects of 4-IPITC, with a focus on its efficacy in various models of neurodegeneration, the experimental protocols used to evaluate its effects, and the potential signaling pathways involved in its mechanism of action.

Core Neuroprotective Effects of this compound

Research has demonstrated that 4-IPITC exhibits robust neuroprotective and neurotrophic properties across a range of in vitro and in vivo models of neurological damage and disease.[1]

In Vitro Evidence

In primary cortical neurons, 4-IPITC has been shown to successfully reduce cell death induced by several neurotoxic insults, including:

-

Excessive glutamate exposure: This models the excitotoxicity observed in conditions like stroke and traumatic brain injury.

-

Oxygen-glucose deprivation (OGD): This mimics the ischemic conditions of a stroke.

-

Oxidative stress: A common pathological factor in many neurodegenerative diseases.

-

1-methyl-4-phenylpyridinium (MPP+): A neurotoxin used to model Parkinson's disease.[1]

Beyond its neuroprotective effects, 4-IPITC has also demonstrated neurotrophic properties in two independent neurite outgrowth assays, suggesting its potential to support neuronal growth and repair.[1]

In Vivo Evidence

The neuroprotective potential of 4-IPITC has been further substantiated in animal models of neurodegenerative diseases:

-

Experimental Autoimmune Encephalomyelitis (EAE): In a rat model of this multiple sclerosis-like disease, oral administration of 4-IPITC at concentrations of 10, 20, and 40 mg/kg for 28 days significantly delayed the onset of the disease and decreased the cumulative EAE score.[1]

-

MPTP-induced Parkinson's Disease Model: In mice treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's-like pathology, pretreatment with 4-IPITC (5 mg/kg, orally for one week) showed a potential to dampen the neurotoxicity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on 4-IPITC.

| In Vitro Model | Insult | Key Findings |

| Primary Cortical Neurons | Excessive Glutamate Exposure | 4-IPITC reduces glutamate-induced cell death.[1] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation | 4-IPITC mitigates neuronal death following ischemic-like conditions.[1] |

| Primary Cortical Neurons | Oxidative Stress | 4-IPITC protects neurons from oxidative damage.[1] |

| Primary Cortical Neurons | MPP+ | 4-IPITC attenuates the toxicity of the Parkinsonian neurotoxin MPP+.[1][2] |

| Neurite Outgrowth Assays | Not Applicable | 4-IPITC demonstrates neurotrophic properties, promoting neurite outgrowth.[1] |

| In Vivo Model | Animal | 4-IPITC Treatment | Key Findings |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | 10, 20, and 40 mg/kg, orally for 28 days | Significantly delayed disease onset and decreased the cumulative EAE score.[1] |

| MPTP-Induced Parkinson's Disease | Mouse | 5 mg/kg, orally for 1 week (pretreatment) | Showed potential for dampening MPTP-induced neurotoxicity, assessed by nest building behavior, dopamine and metabolite levels, and tyrosine hydroxylase (TH) staining.[1] |

Signaling Pathways in 4-IPITC-Mediated Neuroprotection

While the precise signaling pathways activated by 4-IPITC are still under investigation, the broader class of isothiocyanates is known to exert its neuroprotective effects through the modulation of several key cellular pathways. The most prominent of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway .[3][4]

Isothiocyanates are potent activators of Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][5] By activating this pathway, isothiocyanates can bolster the cellular defense against oxidative stress, a key contributor to neurodegeneration.[3][4]

Other potential signaling pathways that may be modulated by isothiocyanates, and by extension 4-IPITC, include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Isothiocyanates can inhibit the pro-inflammatory NF-κB pathway, thereby reducing neuroinflammation.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Modulation of MAPK signaling by isothiocyanates can influence cellular processes like apoptosis and inflammation.[7]

Below are diagrams illustrating the general mechanism of isothiocyanate action and a hypothetical workflow for evaluating the neuroprotective effects of 4-IPITC.

Caption: General signaling pathways modulated by isothiocyanates for neuroprotection.

Caption: A typical experimental workflow for assessing the neuroprotective effects of 4-IPITC.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-IPITC's neuroprotective effects, based on the study by Wellejus et al. (2012).[1]

In Vitro Neuroprotection Assays

1. Primary Cortical Neuron Culture:

-

Primary cortical neurons are isolated from embryonic day 18 Wistar rat fetuses.

-

Cortices are dissected, trypsinized, and mechanically dissociated into a single-cell suspension.

-

Cells are plated on poly-D-lysine-coated 96-well plates at a density of 5 x 10^4 cells per well.

-

Cultures are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Glutamate Excitotoxicity Assay:

-

On day in vitro (DIV) 7, primary cortical neurons are pre-incubated with various concentrations of 4-IPITC for 24 hours.

-

Following pre-incubation, neurons are exposed to 100 µM glutamate for 20 minutes.

-

After glutamate exposure, the medium is replaced with fresh medium containing the respective concentrations of 4-IPITC and incubated for another 24 hours.

-

Cell viability is assessed using the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.

3. Oxygen-Glucose Deprivation (OGD) Assay:

-

On DIV 7, the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).

-

The cells are then placed in a hypoxic chamber (1% O2, 5% CO2, 94% N2) at 37°C for 2 hours.

-

Following OGD, the medium is replaced with the original culture medium containing different concentrations of 4-IPITC, and the cells are returned to a normoxic incubator for 24 hours.

-

Neuronal viability is quantified using the LDH assay.

4. Oxidative Stress Assay:

-

On DIV 7, primary cortical neurons are treated with various concentrations of 4-IPITC for 24 hours.

-

Subsequently, the cells are exposed to 100 µM hydrogen peroxide (H2O2) for 30 minutes.

-

After H2O2 exposure, the medium is changed to fresh medium with 4-IPITC and incubated for an additional 24 hours.

-

Cell viability is determined by the LDH assay.

5. MPP+ Neurotoxicity Assay:

-

On DIV 7, primary cortical neurons are pre-treated with different concentrations of 4-IPITC for 24 hours.

-

The neurons are then exposed to 1 mM MPP+ for 48 hours in the continued presence of 4-IPITC.

-

Cell viability is measured using the LDH assay.

In Vivo Neuroprotection Models

1. Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

Female Dark Agouti rats are immunized with an emulsion of guinea pig spinal cord homogenate in complete Freund's adjuvant.

-

From the day of immunization, rats are orally administered with 4-IPITC (10, 20, or 40 mg/kg) or vehicle daily for 28 days.

-

Animals are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5.

-

The day of disease onset and the cumulative EAE score are recorded and analyzed.

2. MPTP Mouse Model of Parkinson's Disease:

-

Male C57BL/6 mice are pretreated with 4-IPITC (5 mg/kg) or vehicle orally for one week.

-

On the eighth day, mice receive four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.

-

Nest building behavior is assessed at 1, 3, and 6 days after MPTP injection as a measure of motor and cognitive function.

-

On day 6 post-MPTP, mice are sacrificed, and striatal levels of dopamine and its metabolites are measured by HPLC.

-

The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified by immunohistochemistry.

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective and neurotrophic effects in a variety of preclinical models of neurodegeneration. Its ability to mitigate neuronal cell death caused by excitotoxicity, ischemia, oxidative stress, and specific neurotoxins highlights its potential as a therapeutic candidate for a range of neurological disorders. The in vivo efficacy in models of multiple sclerosis and Parkinson's disease further strengthens its therapeutic promise.

Future research should focus on elucidating the specific molecular mechanisms underlying the neuroprotective actions of 4-IPITC. While the activation of the Nrf2/ARE pathway is a likely contributor, a more comprehensive understanding of its effects on other signaling cascades, such as the NF-κB and MAPK pathways, is warranted. Further preclinical studies are also needed to optimize dosing regimens, evaluate long-term safety and efficacy, and explore its potential in other models of neurodegenerative diseases. The data presented in this guide provide a solid foundation for continued investigation into 4-IPITC as a novel neuroprotective agent.

References

- 1. This compound: a neuroprotective compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

4-Iodophenyl Isothiocyanate: A Versatile Precursor in Organic Synthesis for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenyl isothiocyanate (4-IPITC) has emerged as a pivotal building block in modern organic synthesis, offering a unique combination of reactive functionalities that are highly sought after in the fields of medicinal chemistry, materials science, and agrochemicals. Its dual reactivity, stemming from the electrophilic isothiocyanate group and the versatile carbon-iodine bond, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of 4-IPITC, including its synthesis, key reactions, and applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its practical application in the laboratory.

Introduction

This compound (CAS No: 2059-76-9) is an aromatic organic compound featuring both an isothiocyanate (-N=C=S) group and an iodine atom attached to a benzene ring. This unique structural arrangement makes it a bifunctional reagent capable of undergoing a variety of chemical reactions. The isothiocyanate moiety is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively.[1][2] These linkages are prevalent in many biologically active molecules.

Simultaneously, the iodine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, including the Suzuki-Myaura and Heck reactions.[3][4][5] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The strategic positioning of these two functional groups on the phenyl ring provides chemists with a powerful tool for molecular design and synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 4-IPITC is essential for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value |

| Molecular Formula | C₇H₄INS |

| Molecular Weight | 261.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 46-48 °C |

| CAS Number | 2059-76-9 |

Table 1: Physicochemical Properties of this compound

Spectroscopic data provides the structural fingerprint of the molecule.

| Spectroscopic Data | Key Features |

| ¹³C NMR (CDCl₃) | Peaks corresponding to the isothiocyanate carbon, the iodinated carbon, and the aromatic carbons. |

| IR (KBr) | Strong, characteristic absorption band for the isothiocyanate group (-N=C=S) around 2100-2000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 261, with a characteristic isotopic pattern for iodine. |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The most common and direct method for the synthesis of this compound is from the corresponding primary amine, 4-iodoaniline. This transformation can be achieved through several methods, with the thiophosgene-based approach being a classic, albeit hazardous, route.[6][7] Safer and more modern methods often involve the in situ generation of a dithiocarbamate salt followed by desulfurization.[8][9]

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis from 4-Iodoaniline

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[8][9]

Materials:

-

4-Iodoaniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride

-

Dimethylformamide (DMF)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution (6N)

Procedure:

-

In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) and potassium carbonate (2 equivalents) in a mixture of water and DMF.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2-1.5 equivalents) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the dithiocarbamate salt intermediate by TLC.

-

Once the formation of the intermediate is complete, cool the reaction mixture back to 0°C.

-

In a separate flask, prepare a solution of cyanuric chloride (0.4 equivalents) in dichloromethane.

-

Add the cyanuric chloride solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Basify the reaction mixture to a pH > 11 with a 6N NaOH solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Expected Yield: 85-95%

Key Reactions of this compound

The dual functionality of 4-IPITC allows for a wide array of synthetic transformations, which can be broadly categorized into reactions involving the isothiocyanate group and reactions involving the carbon-iodine bond.

Caption: Key reaction pathways of this compound.

Reactions of the Isothiocyanate Group with Nucleophiles

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a variety of nucleophiles.

The reaction of 4-IPITC with primary or secondary amines readily affords the corresponding N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions.

Detailed Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add the primary or secondary amine (1-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data for Thiourea Formation:

| Amine Nucleophile | Product | Yield (%) |

| Aniline | N-(4-Iodophenyl)-N'-phenylthiourea | >95 |

| Benzylamine | N-Benzyl-N'-(4-iodophenyl)thiourea | >95 |

| Morpholine | 4-((4-Iodophenyl)carbamothioyl)morpholine | >90 |

Table 3: Representative Yields for Thiourea Synthesis from 4-IPITC

In the presence of a base, 4-IPITC reacts with alcohols to form thiocarbamates and with thiols to form dithiocarbamates.[1][10]

Detailed Experimental Protocol (General):

-

To a solution of the alcohol or thiol (1 equivalent) in a solvent like THF or DMF, add a base such as sodium hydride or triethylamine (1.1 equivalents) at 0°C.

-

Stir the mixture for 15-30 minutes.

-

Add a solution of this compound (1 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 4-IPITC is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling of 4-IPITC with boronic acids or their esters is a powerful method for the synthesis of biaryl and heteroaryl-aryl isothiocyanates.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

-

To a Schlenk flask, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), a base such as potassium carbonate (2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

| Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 4-Isothiocyanato-1,1'-biphenyl | 85-95 |

| 4-Methoxyphenylboronic acid | 4'-Methoxy-4-isothiocyanato-1,1'-biphenyl | 80-90 |

| 3-Pyridinylboronic acid | 3-(4-Isothiocyanatophenyl)pyridine | 70-85 |

Table 4: Representative Yields for Suzuki-Miyaura Coupling of 4-IPITC

The Heck reaction allows for the arylation of alkenes. 4-IPITC can be coupled with various alkenes to introduce a styrenyl or substituted vinyl group at the 4-position.[4][5]

Detailed Experimental Protocol:

-

In a sealed tube, combine this compound (1 equivalent), the alkene (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine).

-

Add a suitable solvent such as DMF or acetonitrile.

-

Degas the mixture and heat to 100-120°C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Development

The diverse reactivity of 4-IPITC makes it a valuable precursor in the synthesis of compounds with a wide range of biological activities. Isothiocyanates, in general, are known for their chemopreventive, antimicrobial, and anti-inflammatory properties.[11]

Notably, this compound itself has been investigated for its neuroprotective effects.[11] The ability to readily derivatize 4-IPITC through the reactions described above allows for the generation of libraries of novel compounds for high-throughput screening in drug discovery programs. For instance, the thiourea derivatives can be explored as potential kinase inhibitors or antiviral agents, while the products of Suzuki coupling can be used to construct complex scaffolds for targeting various biological receptors.

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its dual reactivity allows for the independent or sequential functionalization of both the isothiocyanate group and the iodo-substituent, providing a powerful platform for the synthesis of a wide array of complex organic molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate the practical application of 4-IPITC in research and development, particularly in the pursuit of new therapeutic agents. As the demand for novel molecular scaffolds continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

- 1. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. sctunisie.org [sctunisie.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 10. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cbijournal.com [cbijournal.com]

The Biological Activity of Synthetic Isothiocyanates: A Technical Guide for Researchers

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables.[1] For decades, these compounds have been investigated for their chemopreventive and therapeutic properties.[2][3] More recently, the focus has expanded to include synthetic isothiocyanates, which offer the potential for enhanced potency, selectivity, and drug-like properties.[2] This technical guide provides an in-depth overview of the biological activities of synthetic isothiocyanates, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of these promising compounds. This guide details the underlying mechanisms of action, provides quantitative data on their efficacy, outlines key experimental protocols, and visualizes critical signaling pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

Synthetic isothiocyanates exert their biological effects through a variety of mechanisms, primarily centered on their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival and proliferation.

Anticancer Activity

A significant body of research has demonstrated the potent anticancer activities of synthetic isothiocyanates against a range of cancer cell lines.[4][5] Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion.[4][5]

Induction of Apoptosis: Synthetic ITCs can trigger apoptosis through both intrinsic and extrinsic pathways. They have been shown to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.[6]

Cell Cycle Arrest: By interfering with the cell cycle machinery, synthetic ITCs can halt the proliferation of cancer cells. They have been observed to induce cell cycle arrest at various phases, including G1/S and G2/M, by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[6]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Synthetic isothiocyanates have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory mediators.[7]

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation.[7][8] Synthetic ITCs can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[7] This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes.[7][8]

Reduction of Pro-inflammatory Mediators: As a consequence of NF-κB inhibition, synthetic ITCs can suppress the production of various pro-inflammatory molecules, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and inflammatory cytokines such as TNF-α and IL-6.[7][9]

Antioxidant Activity

While natural isothiocyanates are well-known for their antioxidant properties, synthetic analogs also exhibit potent activity in combating oxidative stress. They primarily act as indirect antioxidants by activating the Keap1-Nrf2 signaling pathway, which upregulates the expression of a battery of cytoprotective and antioxidant enzymes.[1][10]

Activation of the Keap1-Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1.[1][10] Synthetic ITCs, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[1][3] The freed Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[10]

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of various synthetic isothiocyanates in anticancer and anti-inflammatory assays.

Table 1: Anticancer Activity of Synthetic Isothiocyanates (IC50 Values)

| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylbutyl isothiocyanate (PBITC) | HepG2 (Liver) | ~15 | [11] |

| Phenylhexyl isothiocyanate (PHITC) | HepG2 (Liver) | >15 | [11] |

| Phenylbutyl isothiocyanate (PBITC) | DU145 (Prostate) | ~10 | [11] |

| Phenylhexyl isothiocyanate (PHITC) | DU145 (Prostate) | ~10 | [11] |

| Tetrahydrofurfuryl isothiocyanate | HT-29 (Colon) | 4.09 ± 1.01 | [7] |

| Methyl-3-isothiocyanatopropionate | HT-29 (Colon) | 6.57 ± 1.55 | [7] |

| 3-Morpholinopropyl isothiocyanate | HT-29 (Colon) | 8.11 ± 2.12 | [7] |

| 3,4-Methylenedioxybenzyl isothiocyanate | HT-29 (Colon) | 3.45 ± 0.88 | [7] |

Table 2: Anti-inflammatory Activity of Synthetic Isothiocyanates (COX-2 Inhibition)

| Isothiocyanate | Assay | IC50 (µM) / % Inhibition | Reference |

| Phenyl isothiocyanate | COX-2 Enzyme Inhibition | ~99% inhibition at 50 µM | [8] |

| 3-Methoxyphenyl isothiocyanate | COX-2 Enzyme Inhibition | ~99% inhibition at 50 µM | [8] |

| 2-Methoxyphenyl isothiocyanate | COX-2 Enzyme Inhibition | 99% inhibition at 50 µM | [8] |

| 2-(4-Isothiocyanatophenyl)ethan-1-ol (I1) | COX-2 Enzyme Inhibition | 0.020 | [2] |

| 2-(4-Isothiocyanatophenyl)ethyl 4-fluorobenzoate (I1c) | COX-2 Enzyme Inhibition | 0.025 | [2] |

| Tetrahydrofurfuryl isothiocyanate | PGE2 production in RAW 264.7 cells | 8.71 ± 2.36 | [7] |

| 3-Morpholinopropyl isothiocyanate | PGE2 production in RAW 264.7 cells | 7.68 ± 1.52 | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of synthetic isothiocyanates on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthetic isothiocyanate for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13][14]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by synthetic isothiocyanates.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Procedure:

-

Treat cells with the synthetic isothiocyanate for the desired time period.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.[9][15][16]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of synthetic isothiocyanates.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Procedure:

-

Prepare a stock solution of the synthetic isothiocyanate in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of the synthetic isothiocyanate to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[13][17][18]

COX-2 Inhibition Assay

This assay determines the ability of synthetic isothiocyanates to inhibit the activity of the COX-2 enzyme.

Principle: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. Inhibition of COX-2 activity results in a decrease in the rate of TMPD oxidation.

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and the COX-2 enzyme.

-

Add the synthetic isothiocyanate at various concentrations to the reaction mixture.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX.

-

Monitor the absorbance at 590 nm over time to determine the reaction rate.

-

Calculate the percentage of COX-2 inhibition relative to a control without the inhibitor and determine the IC50 value.[19][20][21]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by synthetic isothiocyanates and a typical experimental workflow for their evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 7. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. marinebiology.pt [marinebiology.pt]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. research.aalto.fi [research.aalto.fi]

- 16. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. mdpi.com [mdpi.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Iodophenyl Isothiocyanate: A Versatile Probe for Exploring Protein-Protein Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of protein-protein interactions (PPIs) governs nearly all cellular processes, making their study a cornerstone of modern biological and biomedical research. Understanding these interactions is paramount for elucidating disease mechanisms and developing novel therapeutic interventions. Chemical cross-linking and label transfer are powerful techniques for capturing and identifying protein interactions. 4-Iodophenyl isothiocyanate (4-IPI) is a chemical compound with properties that make it a promising, yet underexplored, tool for these applications. This guide provides a comprehensive overview of the core principles and potential experimental workflows for utilizing 4-IPI to investigate PPIs.

The isothiocyanate group (-N=C=S) of 4-IPI is an electrophilic moiety that readily reacts with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the sulfhydryl group of cysteine. This reactivity, which is dependent on pH, allows for the formation of stable covalent bonds, effectively "trapping" interacting proteins. Furthermore, the presence of an iodine atom on the phenyl ring offers unique possibilities, including its potential use as a photoactivatable cross-linking agent or as a heavy atom for detection and quantification in mass spectrometry-based proteomics.

This technical guide will delve into the chemistry of 4-IPI, propose detailed experimental protocols for its use in chemical cross-linking and label transfer experiments, and provide a framework for the quantitative analysis of resulting data.

Chemical Properties and Reactivity of this compound

The utility of 4-IPI as a tool for studying PPIs is rooted in the reactivity of its isothiocyanate group. This functional group acts as an electrophile, readily attacked by nucleophilic side chains of amino acids.

Reaction with Amino Acid Residues:

-

Lysine: The primary amine of the lysine side chain is a strong nucleophile at alkaline pH (typically pH 8.5-9.5), where it is deprotonated. The reaction of 4-IPI with a lysine residue results in the formation of a stable thiourea linkage.

-

Cysteine: The thiol group of cysteine is a potent nucleophile, particularly in its thiolate anion form, which is favored at a pH above its pKa (around 8.3). The reaction with 4-IPI forms a dithiocarbamate linkage. While the reaction with cysteine can occur at neutral pH, the stability of the resulting bond can be a consideration.[1][2]

-

N-terminus: The α-amino group at the N-terminus of a protein also possesses nucleophilic character and can react with 4-IPI to form a thiourea linkage.

The pH of the reaction buffer is a critical parameter for controlling the selectivity of the labeling reaction. At a more alkaline pH, the reaction with lysine is favored, while a more neutral pH can favor reaction with cysteine.[1][2]

Potential for Photo-Activation:

While not extensively documented for 4-IPI in the context of PPIs, aryl iodides can be susceptible to photolysis under UV irradiation, leading to the formation of a highly reactive aryl radical. This property opens the possibility of using 4-IPI as a photo-cross-linker. Upon UV activation, the generated radical could react with nearby amino acid residues, creating a covalent cross-link between interacting proteins. This approach would offer temporal control over the cross-linking reaction.

Proposed Experimental Workflows

This section outlines two primary experimental strategies for utilizing 4-IPI to study protein-protein interactions: chemical cross-linking and label transfer. These protocols are based on established methodologies and adapted for the specific properties of 4-IPI.

Chemical Cross-Linking Workflow

This workflow aims to covalently link a "bait" protein to its interacting "prey" proteins within a complex. The resulting cross-linked complexes are then isolated and analyzed by mass spectrometry to identify the interacting partners.

-

Protein Complex Formation:

-

Incubate the purified "bait" protein with a cell lysate or a purified "prey" protein to allow for the formation of the protein complex. The buffer conditions (pH, ionic strength) should be optimized to maintain the stability of the interaction.

-

-

Cross-Linking Reaction:

-

Add 4-IPI to the protein complex solution. The final concentration of 4-IPI and the reaction time will need to be optimized. A typical starting point would be a molar excess of 4-IPI over the bait protein (e.g., 20- to 100-fold molar excess).

-

The reaction is typically carried out at room temperature or 4°C for 30 minutes to 2 hours.

-